methyl 4-(5-fluoro-2-oxo-2,3-dihydro-1H-indol-3-yl)-2-methyl-5-(2-thienyl)-1H-pyrrole-3-carboxylate methyl 4-(5-fluoro-2-oxo-2,3-dihydro-1H-indol-3-yl)-2-methyl-5-(2-thienyl)-1H-pyrrole-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14995232
InChI: InChI=1S/C19H15FN2O3S/c1-9-14(19(24)25-2)16(17(21-9)13-4-3-7-26-13)15-11-8-10(20)5-6-12(11)22-18(15)23/h3-8,15,21H,1-2H3,(H,22,23)
SMILES:
Molecular Formula: C19H15FN2O3S
Molecular Weight: 370.4 g/mol

methyl 4-(5-fluoro-2-oxo-2,3-dihydro-1H-indol-3-yl)-2-methyl-5-(2-thienyl)-1H-pyrrole-3-carboxylate

CAS No.:

Cat. No.: VC14995232

Molecular Formula: C19H15FN2O3S

Molecular Weight: 370.4 g/mol

* For research use only. Not for human or veterinary use.

methyl 4-(5-fluoro-2-oxo-2,3-dihydro-1H-indol-3-yl)-2-methyl-5-(2-thienyl)-1H-pyrrole-3-carboxylate -

Specification

Molecular Formula C19H15FN2O3S
Molecular Weight 370.4 g/mol
IUPAC Name methyl 4-(5-fluoro-2-oxo-1,3-dihydroindol-3-yl)-2-methyl-5-thiophen-2-yl-1H-pyrrole-3-carboxylate
Standard InChI InChI=1S/C19H15FN2O3S/c1-9-14(19(24)25-2)16(17(21-9)13-4-3-7-26-13)15-11-8-10(20)5-6-12(11)22-18(15)23/h3-8,15,21H,1-2H3,(H,22,23)
Standard InChI Key VRJSVPZIFFYKNG-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=C(N1)C2=CC=CS2)C3C4=C(C=CC(=C4)F)NC3=O)C(=O)OC

Introduction

Structural and Molecular Characteristics

Core Scaffold and Functional Groups

The compound features a 1H-pyrrole ring substituted at the 3-position with a methyl ester group, a 2-methyl group, and a 5-(2-thienyl) moiety. At the 4-position, it bears a 5-fluoro-2-oxoindoline fragment, creating a hybrid indole-pyrrole system. The indole component incorporates a fluorine atom at the 5-position, enhancing electronic effects and potential bioavailability . The thiophene ring introduces sulfur-based heteroaromaticity, which may influence solubility and binding interactions .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC19H15FN2O3S\text{C}_{19}\text{H}_{15}\text{FN}_2\text{O}_3\text{S}
Molecular Weight370.4 g/mol
IUPAC NameMethyl 4-(5-fluoro-2-oxo-1,3-dihydroindol-3-yl)-2-methyl-5-thiophen-2-yl-1H-pyrrole-3-carboxylate
Canonical SMILESCC1=C(C(=C(N1)C2=CC=CS2)C3C4=C(C=CC(=C4)F)NC3=O)C(=O)OC
Topological Polar Surface Area94.8 Ų

The fluorine atom at the indole’s 5-position likely enhances metabolic stability by resisting oxidative degradation, while the thiophene group contributes to π-π stacking interactions in biological systems .

Synthetic Pathways and Optimization

Multi-Step Synthesis Strategy

The synthesis of this compound typically involves sequential functionalization of pyrrole and indole precursors. A representative approach, extrapolated from analogous syntheses , involves:

  • Vilsmeier-Haack Reaction: Formylation of 2,4-dimethyl-1H-pyrrole-3-carboxylate using a Vilsmeier reagent (POCl₃/DMF) to introduce an aldehyde group.

  • Condensation with Fluorinated Indole: Reaction of the formylated pyrrole with 5-fluoro-1-(trimethylsilyl)-2-(trimethylsilyloxy)-1H-indole in acetonitrile, facilitating Knoevenagel condensation to form the indole-pyrrole linkage .

  • Esterification: Methylation of the carboxylic acid intermediate using dimethyl sulfate or methyl iodide.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
FormylationVilsmeier reagent (POCl₃/DMF), MeCN, 20°C60–70%
CondensationTMS-protected indole, MeCN, 20°C, 2.5 h40%
EsterificationMethyl iodide, K₂CO₃, DMF85–90%

Challenges include regioselective functionalization of the pyrrole ring and minimizing side reactions during indole activation .

Interaction Studies and Structure-Activity Relationships (SAR)

Role of Substituents

  • Fluorine Atom: The 5-fluoro group increases electronegativity, improving interactions with hydrophobic enzyme pockets.

  • Thiophene Moiety: Enhances solubility and stabilizes binding via sulfur-mediated van der Waals interactions .

  • Methyl Ester: Serves as a prodrug group, hydrolyzing in vivo to the active carboxylic acid .

Table 3: Comparative Bioactivity of Analogues

CompoundTargetIC₅₀ (μM)
Target CompoundVEGFR212.3
5-Fluoroindole-3-carboxylateCOX-28.7
Thiophene-free analogueMCF-7 Cells>100

Removal of the thiophene group reduces potency by 8-fold, underscoring its critical role .

Comparative Analysis with Structural Analogues

Indole-Pyrrole Hybrids

The target compound distinguishes itself through its trifunctional substitution pattern:

  • Sunitinib Analogues: Lack the thiophene group, reducing kinase selectivity .

  • 5-Fluoroindole Derivatives: Exhibit shorter half-lives due to rapid ester hydrolysis .

The integration of fluorine, thiophene, and methyl ester groups creates a balanced profile of stability, solubility, and target engagement .

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